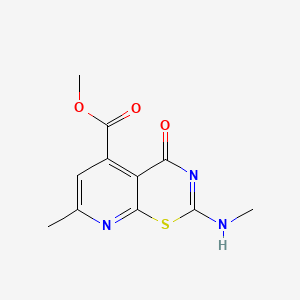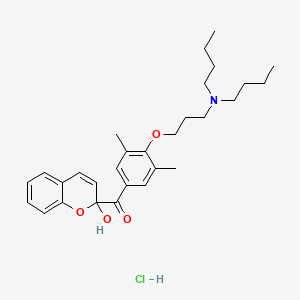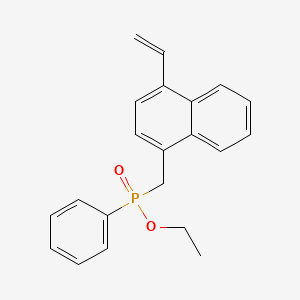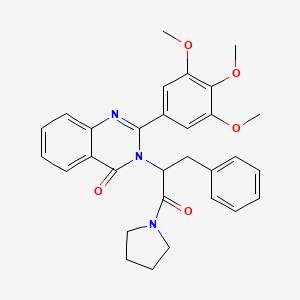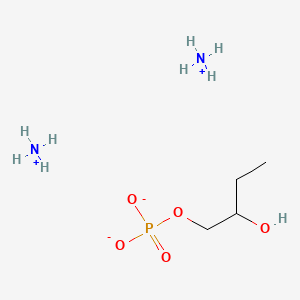
1,2-Butanediol, 1-(dihydrogen phosphate), diammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Butanediol, 1-(dihydrogen phosphate), diammonium salt is a chemical compound with the molecular formula C4H12N2O6P It is a derivative of 1,2-butanediol, where one of the hydroxyl groups is phosphorylated and the resulting phosphate group is neutralized by two ammonium ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Butanediol, 1-(dihydrogen phosphate), diammonium salt can be synthesized through the phosphorylation of 1,2-butanediol. The reaction typically involves the use of phosphoric acid and ammonia. The process can be summarized as follows:
Phosphorylation: 1,2-Butanediol is reacted with phosphoric acid to form 1,2-butanediol phosphate.
Neutralization: The resulting 1,2-butanediol phosphate is then neutralized with ammonia to form the diammonium salt.
Industrial Production Methods
Industrial production of this compound may involve continuous processes where 1,2-butanediol is fed into a reactor containing phosphoric acid and ammonia. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the product. The product is then purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Butanediol, 1-(dihydrogen phosphate), diammonium salt can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield 1,2-butanediol and phosphoric acid.
Oxidation: Oxidative reactions can convert the diol to corresponding ketones or aldehydes.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used to replace the phosphate group.
Major Products
Hydrolysis: 1,2-Butanediol and phosphoric acid.
Oxidation: Butanone or butanal.
Substitution: Depending on the nucleophile, various substituted butanediol derivatives.
Applications De Recherche Scientifique
1,2-Butanediol, 1-(dihydrogen phosphate), diammonium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential role in metabolic pathways and as a biochemical reagent.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mécanisme D'action
The mechanism of action of 1,2-butanediol, 1-(dihydrogen phosphate), diammonium salt involves its interaction with various molecular targets. The phosphate group can participate in phosphorylation reactions, which are crucial in many biological processes. The compound can also act as a ligand, binding to metal ions or enzymes, thereby influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Butanediol: The parent compound, which lacks the phosphate group.
1,3-Butanediol: An isomer with different hydroxyl group positions.
1,4-Butanediol: Another isomer with hydroxyl groups at the terminal positions.
2,3-Butanediol: An isomer with hydroxyl groups on adjacent carbon atoms.
Uniqueness
1,2-Butanediol, 1-(dihydrogen phosphate), diammonium salt is unique due to the presence of the phosphate group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
98999-56-5 |
|---|---|
Formule moléculaire |
C4H17N2O5P |
Poids moléculaire |
204.16 g/mol |
Nom IUPAC |
diazanium;2-hydroxybutyl phosphate |
InChI |
InChI=1S/C4H11O5P.2H3N/c1-2-4(5)3-9-10(6,7)8;;/h4-5H,2-3H2,1H3,(H2,6,7,8);2*1H3 |
Clé InChI |
JLBLFHKPVSRVKG-UHFFFAOYSA-N |
SMILES canonique |
CCC(COP(=O)([O-])[O-])O.[NH4+].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


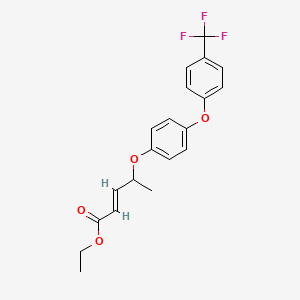
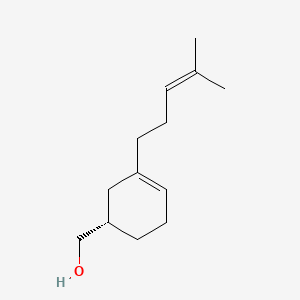
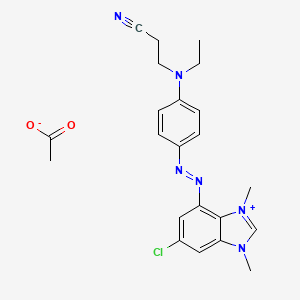




![acetic acid;N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine](/img/structure/B12702017.png)
